2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyranone ring, a fluorophenyl group, and a pyrimidinylamino moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranone derivatives and fluorophenyl-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall activity.
Uniqueness
What sets 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-4-2-10(3-5-11)14(21-17-19-6-1-7-20-17)16-15(24)13(23)8-12(9-22)25-16/h1-8,14,22,24H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXADROKGXQEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C2=CC=C(C=C2)F)C3=C(C(=O)C=C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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